N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

Medicinal Chemistry Synthetic Intermediate Electrophilic Warhead

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 301306-13-8, molecular formula C₁₂H₁₁ClN₂OS, molecular weight 266.75 g/mol) is a synthetic thiazole-derived chloroacetamide that serves as a versatile electrophilic building block in medicinal chemistry. The compound features a 5-benzyl-substituted thiazole core linked to a 2-chloroacetamide moiety, with a computed XLogP3 of 3, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75g/mol
CAS No. 301306-13-8
Cat. No. B372305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
CAS301306-13-8
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
InChIInChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16)
InChIKeyJHXGLKACLBGNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 301306-13-8): Procurement-Relevant Identity and Class Profile


N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 301306-13-8, molecular formula C₁₂H₁₁ClN₂OS, molecular weight 266.75 g/mol) is a synthetic thiazole-derived chloroacetamide that serves as a versatile electrophilic building block in medicinal chemistry [1]. The compound features a 5-benzyl-substituted thiazole core linked to a 2-chloroacetamide moiety, with a computed XLogP3 of 3, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. It is primarily employed as a key synthetic intermediate for generating structurally diverse bioactive molecules, particularly in anticancer agent discovery programs, rather than as a terminal bioactive entity itself [2][3].

Why N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide Cannot Be Replaced by Generic Thiazole Building Blocks


Substituting N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide with a generic thiazole acetamide or an alternative chloroacetamide building block introduces distinct risks in synthetic workflow yield, downstream biological activity, and physicochemical property profiles. The compound's unique bifunctional architecture—combining an electrophilic 2-chloroacetamide warhead capable of nucleophilic displacement with a 5-benzylthiazole privileged scaffold that directs target engagement—is not replicated by simpler analogs. The non-chlorinated analog N-(5-benzyl-1,3-thiazol-2-yl)acetamide (WAY-298199, CAS 303093-76-7) lacks the reactive chloroacetyl handle entirely, precluding the thioether and amine derivatization chemistry that has been demonstrated to yield anticancer-active products [1]. Conversely, alternative chloroacetamides such as JT010 (CAS 917562-33-5) possess a different thiazole substitution pattern (4-(4-methoxyphenyl) with N-(3-methoxypropyl) substitution) that confers a distinct biological profile—potent TRPA1 channel activation (EC₅₀ = 0.65 nM)—divergent from the anticancer-oriented derivatization pathway enabled by the 5-benzylthiazol-2-yl scaffold . Generic substitution thus risks both synthetic incompatibility and loss of the demonstrated anticancer lead-generation trajectory.

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide Relative to Comparators


Chloroacetyl Electrophilic Warhead Enables Nucleophilic Derivatization Chemistry Absent in Non-Chlorinated Analog

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide possesses a reactive chloroacetyl group that serves as an electrophilic handle for nucleophilic displacement with thiols, amines, and phenols. The non-chlorinated analog N-(5-benzyl-1,3-thiazol-2-yl)acetamide (WAY-298199, CAS 303093-76-7, MW 232.3 g/mol) lacks this reactive moiety entirely . The chloroacetyl group in the target compound enables the synthesis of thioether-linked and amine-linked derivatives that have been advanced to NCI-60 anticancer screening, while WAY-298199 cannot participate in analogous nucleophilic displacement reactions due to the absence of the chlorine leaving group [1].

Medicinal Chemistry Synthetic Intermediate Electrophilic Warhead Thiazole Derivatization

Demonstrated Synthetic Yields as Key Intermediate for Anticancer Agent Synthesis (68–91%)

In the synthesis of anticancer triazole-thiazole hybrids, 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides 4a-h—the compound class to which the target belongs—were prepared via acylation of 2-amino-5-R-benzyl-1,3-thiazoles with chloroacetic acid chlorides in yields of 68–91% [1]. These chloroacetamide intermediates were subsequently reacted with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole to afford the final acetamide products 6a-h in further yields of 71–86% [1]. In an independent study, 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides 3a-h were prepared in good yields and subsequently transformed into N-(5-benzylthiazol-2-yl)-2-(heterylsulfanyl)acetamides with yields of 65–96% [2].

Synthetic Chemistry Anticancer Agents Reaction Yields Chloroacetamide Intermediate

Derivative Anticancer Activity Validated in NCI-60 Human Tumor Cell Line Panel at 10 µM

Derivatives synthesized from 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamide precursors were evaluated against the NCI-60 panel of 60 human tumor cell lines at a single concentration of 10 µM, encompassing nine cancer types: leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers [1]. Compounds 7c, 8a, 8d, and 9c-g demonstrated highly selective activity toward the HOP-92 Non-Small Cell Lung Cancer cell line with Growth Percent (GP) values of 39.45–65.63%, while 2-(4,6-R₁-pyrimidin-2-ylsulfanyl)-N-[(5-R-benzyl)-thiazol-2-yl]-acetamides 9c-h showed activity toward the UO-31 Renal Cancer cell line (GP = 34.43–60.58%) [1]. Compound 7c exhibited the strongest single-line activity against SNB-75 CNS Cancer cells (GP = −3.83%, indicating net cell kill) [1]. By contrast, the target chloroacetamide itself is the essential precursor without which these derivatives cannot be accessed, and no comparable NCI-60 selectivity profile has been reported for derivatives originating from the non-chlorinated analog WAY-298199 . In a structurally related (5-benzylthiazol-2-yl)benzamide series, compound 3d inhibited leukemia K-562 and melanoma UACC-62 cells with IC₅₀ values of 56.4 and 56.9 nM, respectively, with a selectivity index of 101.0 over pseudo-normal cells, demonstrating the broader anticancer potential of the 5-benzylthiazol-2-yl scaffold [2].

Anticancer Screening NCI-60 Growth Percent Thiazole Derivatives

Physicochemical Drug-Likeness Profile: Favorable Balance of Lipophilicity and Molecular Weight for Fragment-Based Lead Optimization

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide exhibits a computed XLogP3 of 3, molecular weight of 266.75 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 4 rotatable bonds, fully compliant with Lipinski's Rule of Five [1]. In comparison, the downstream derivative SirReal-1 (CAS 801227-82-7, N-(5-benzylthiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide), which is a potent Sirt2 inhibitor (IC₅₀ = 3.7 µM), has a molecular weight of 370.49 g/mol, and JT010 has a molecular weight of 354.85 g/mol . The lower molecular weight of the target compound (28% lower than SirReal-1, 25% lower than JT010) provides greater room for fragment growth during lead optimization while maintaining drug-like properties, a critical advantage in fragment-based drug discovery where maintaining MW below 300 Da is a key selection criterion.

Drug-Likeness Lipophilicity Fragment-Based Drug Discovery Physicochemical Properties

GHS Hazard Classification Defines Handling and Procurement Safety Requirements Distinct from Research-Grade Comparators

N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide carries GHS hazard statements H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (causes skin irritation, Skin Corrosion/Irritation Category 2), and H318 (causes serious eye damage, Serious Eye Damage/Irritation Category 1) . In contrast, JT010, a structurally related chloroacetamide thiazole derivative, is explicitly characterized as non-cytotoxic and highly stable (>90% remains after 2 h in 1 mM DTT or 2-mercaptoethanol) . The GHS profile of the target compound necessitates appropriate personal protective equipment (PPE) and engineering controls during handling, which has direct implications for procurement quantity planning, storage requirements, and institutional safety review. This hazard profile is consistent with the compound's intended role as a reactive synthetic intermediate rather than a biological probe.

GHS Classification Safety Profile Procurement Handling Laboratory Safety

Scaffold Versatility: Broad Derivatization Trajectory Spanning Triazole, Tetrazole, Pyrimidine, and Imidazole Chemotypes

The 5-benzylthiazol-2-yl chloroacetamide scaffold has been elaborated into at least five distinct chemotypes with demonstrated biological activity: (i) 2-(heterylsulfanyl)acetamides via reaction with tetrazole, triazole, and pyrimidine thiols (65–96% yield) [1]; (ii) 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetamides with melanoma and breast cancer selectivity (71–86% yield) [2]; (iii) 4,5-dihydro-1H-imidazole-2-carboxamides via reaction with ethylenediamine [3]; (iv) 4-(1H-tetrazol-1-yl)benzamides with nanomolar anti-leukemic potency (IC₅₀ = 56.4 nM) [4]; and (v) N-(5-R-benzyl-2-thiazolyl)-2-(4-toluidino)acetamides and 2-(4-methylphenoxy)acetamides via reaction with p-toluidine and p-cresol [5]. This breadth of derivatization chemistry, spanning S–C, N–C, and O–C bond formation, exceeds that reported for any single comparator building block and makes the compound a uniquely versatile entry point for parallel library synthesis.

Scaffold Diversity Derivatization Chemistry Medicinal Chemistry Library Privileged Structure

Application Scenarios Where N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide Delivers Demonstrated Value


Medicinal Chemistry Library Synthesis Using the Chloroacetyl Warhead for Parallel Derivatization

Research groups engaged in anticancer lead discovery can employ N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide as a central intermediate for generating diverse compound libraries via nucleophilic displacement of the chloroacetyl group with heterocyclic thiols, amines, or phenols. The demonstrated yields of 65–96% for thioether formation [1] and 71–86% for triazole-acetamide synthesis [2] support efficient parallel synthesis workflows. The resulting derivatives have been validated in NCI-60 screening with selective growth inhibition against lung (HOP-92), renal (UO-31), CNS (SNB-75), and breast (HS 578T) cancer cell lines [1], providing a direct path from procurement to biologically validated compound collections.

Fragment-Based Drug Discovery Leveraging Low Molecular Weight and Optimal Lipophilicity

With a molecular weight of 266.75 g/mol and XLogP3 of 3 [3], N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide meets the physicochemical criteria for fragment-based drug discovery (MW < 300 Da, LogP ≤ 3). It is 28% lighter than the mature lead compound SirReal-1 (MW 370.49 g/mol) and 25% lighter than JT010 (MW 354.85 g/mol) , offering superior fragment growth capacity. The 5-benzylthiazole core has been validated as a privileged scaffold producing nanomolar-potency anticancer agents (e.g., compound 3d with IC₅₀ = 56.4 nM against K-562 leukemia cells, selectivity index = 101.0) [4], confirming that the scaffold can support high-affinity target engagement after appropriate elaboration.

Synthetic Methodology Development and Chemical Biology Tool Generation

The bifunctional nature of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide—combining a reactive electrophilic chloroacetamide with a Hantzsch-type thiazole—makes it suitable for synthetic methodology studies exploring new C–S, C–N, and C–O bond-forming reactions. The compound has been demonstrated to react with at least six classes of nucleophiles: tetrazole-5-thiols, triazole-3-thiols, pyrimidine-2-thiols, ethylenediamine, p-toluidine, and p-cresol [1][5][6]. This breadth of demonstrated reactivity supports its use as a standard substrate for benchmarking new catalytic or solvent systems in academic and industrial process chemistry laboratories.

Anticancer Lead Optimization Programs Targeting the 5-Benzylthiazole Pharmacophore

The bioisosteric replacement strategy validated by Pokhodylo et al. (2023) demonstrates that (5-benzylthiazol-2-yl)amides can yield highly potent and selective anticancer agents (IC₅₀ = 56.4–56.9 nM against K-562 and UACC-62 cells, with a selectivity index of 101.0) [4]. Programs that have identified the 5-benzylthiazole scaffold as a promising pharmacophore can use the chloroacetamide intermediate as a diversification point to systematically explore substituent effects on potency, selectivity, and drug-like properties, with the confidence that the core scaffold is capable of supporting nanomolar target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.